molecular formula C9H11F3N2S B14073502 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14073502
M. Wt: 236.26 g/mol
InChI Key: QMAOGQIDADPUPR-UHFFFAOYSA-N
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Description

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine is a compound with the molecular formula C9H11F3N2S and a molecular weight of 236.26 g/mol . This compound is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further substituted with an ethyl group and a hydrazine moiety. The trifluoromethylthio group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-3-(trifluoromethylthio)benzaldehyde with hydrazine hydrate under acidic conditions . The reaction typically proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative. Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile. Major products formed from these reactions include corresponding hydrazones, azines, and other nitrogen-containing derivatives.

Scientific Research Applications

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules. In medicine, it is explored for its potential therapeutic effects, including anticancer and antimicrobial activities. Additionally, the compound is used in the industry for the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as 1-(2-ethylphenyl)hydrazine and 1-(3-(trifluoromethylthio)phenyl)hydrazine . These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring. The presence of the trifluoromethylthio group in this compound imparts unique chemical properties, such as increased lipophilicity and reactivity, distinguishing it from its analogs.

Properties

Molecular Formula

C9H11F3N2S

Molecular Weight

236.26 g/mol

IUPAC Name

[2-ethyl-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2S/c1-2-6-7(14-13)4-3-5-8(6)15-9(10,11)12/h3-5,14H,2,13H2,1H3

InChI Key

QMAOGQIDADPUPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1SC(F)(F)F)NN

Origin of Product

United States

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